molecular formula C15H22BrN3O2 B1530087 tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1224194-51-7

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1530087
CAS RN: 1224194-51-7
M. Wt: 356.26 g/mol
InChI Key: DYFRMWZTVXTFPY-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a bromo-pyrazolyl group, and a carboxylate ester group attached to an azabicyclo[3.2.1]octane core .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azabicyclo[3.2.1]octane core, followed by functionalization with the pyrazole and carboxylate ester groups. The bromo-pyrazole could potentially be introduced via a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic system and the various functional groups. The azabicyclo[3.2.1]octane core would likely impart a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromo-pyrazole group could potentially undergo further reactions with nucleophiles, and the ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points. The polar carboxylate ester group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Innovative synthetic methodologies have been developed for compounds structurally related to tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate. For example, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, offering insights into the synthesis of complex bicyclic structures (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Molecular Structure : The detailed structural analysis of similar compounds, like the chiral cyclic amino acid ester derived from pyrrolidine rings, has been achieved through single crystal X-ray diffraction analysis. This method allows for the determination of crystal structure, which is crucial for understanding the chemical and physical properties of such compounds (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Chemical Reactivity and Applications

Reactivity and Synthetic Applications : The reactivity of related azabicyclo compounds has been explored through various synthetic routes, providing a foundation for the synthesis of complex organic molecules. For instance, the synthesis of tropane alkaloids via ring-closing iodoamination demonstrates the versatility of azabicyclo scaffolds in organic synthesis (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Chemical Fixation and Catalysis : The fixation of carbon dioxide and related small molecules by bifunctional frustrated pyrazolylborane Lewis pairs highlights the potential application of related compounds in catalysis and environmental chemistry. This research demonstrates how structurally complex boraheterocycles can be synthesized and employed for CO2 fixation, offering pathways for the development of new materials and catalytic processes (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, & Tamm, 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s a synthetic intermediate, it could be used to prepare other complex organic molecules. If it’s a drug candidate, further studies would be needed to evaluate its pharmacological activity .

properties

IUPAC Name

tert-butyl 3-(4-bromopyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-11-4-5-12(19)7-13(6-11)18-9-10(16)8-17-18/h8-9,11-13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFRMWZTVXTFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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